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Compound of Interest

Compound Name: (R)-I-BET762 carboxylic acid

Cat. No.: B10800863 Get Quote

(R)-I-BET762 carboxylic acid, also known as (R)-Molibresib carboxylic acid, is a pivotal

chemical probe and building block in epigenetic research and drug discovery. As the R-

enantiomer of I-BET762 carboxylic acid, it functions primarily as a potent inhibitor of the

Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2] Its unique

chemical structure, featuring a carboxylic acid group, makes it an ideal "warhead" ligand for the

synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the

targeted degradation of BET proteins.[1][3]

The primary mechanism of action involves the compound mimicking acetylated lysine residues

on histone tails.[3][4] This allows it to bind to the acetyl-lysine binding pockets of BET

bromodomains, competitively inhibiting their interaction with chromatin.[5] By preventing BET

proteins from tethering to acetylated histones, (R)-I-BET762 carboxylic acid disrupts the

formation of essential transcription complexes, leading to the transcriptional repression of key

oncogenes and inflammatory genes.[3][4] A significant downstream effect is the potent

downregulation of the MYC oncogene, which contributes to its anti-proliferative effects in

various cancer cell lines.[4][6][7]

These application notes provide an overview of its mechanism, key in vitro data, and detailed

protocols for its use in cell-based assays.

Mechanism of Action: BET Inhibition
(R)-I-BET762 carboxylic acid functions by disrupting the interaction between BET proteins

(like BRD4) and acetylated chromatin. This prevents the recruitment of the transcriptional
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machinery required for the expression of target genes, such as the oncogene c-Myc.

Mechanism of BET Inhibition by (R)-I-BET762 Carboxylic Acid
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Caption: Mechanism of BET protein inhibition by (R)-I-BET762 carboxylic acid.
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Quantitative In Vitro Data
The following table summarizes key quantitative metrics for I-BET762 and its carboxylic acid

derivative from various in vitro assays.

Parameter Target/System Value Reference(s)

pIC₅₀ BRD4 Inhibition 5.1 [1][2][3]

pIC₅₀

Peripheral Blood

Mononuclear Cells

(PBMCs)

< 4 [2]

IC₅₀
BET Proteins (Cell-

Free Assay)
~35 nM [5]

IC₅₀

FRET Assay

(Displacement of H4

peptide)

32.5 - 42.5 nM [5]

IC₅₀

MDA-MB-231 Breast

Cancer Cells (MTT

Assay)

0.46 ± 0.4 μM [4]

EC₅₀

ApoA1 Gene

Expression (HepG2

Cells)

0.7 μM [5]

Kᵈ

BRD2, BRD3, BRD4

(Tandem

Bromodomains)

50.5 - 61.3 nM [5]

Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
(R)-I-BET762 carboxylic acid has specific solubility properties that must be considered for in

vitro use. Always refer to the manufacturer's datasheet for specific lot-to-lot solubility.

Materials:
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(R)-I-BET762 carboxylic acid powder

Dimethyl sulfoxide (DMSO), cell culture grade

Sterile microcentrifuge tubes

Vortex mixer and sonicator

Procedure:

Stock Solution (High Concentration):

Prepare a 10 mM stock solution in DMSO. For example, to prepare 1 mL of a 10 mM

stock, weigh 3.97 mg of the compound (MW: 396.83 g/mol ) and dissolve it in 1 mL of

DMSO.[3][8]

Vortex thoroughly to dissolve. If necessary, use an ultrasonic bath to aid dissolution.[3]

Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw

cycles.

Storage:

Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or at -80°C

for long-term storage (up to 6 months).[1][3]

Working Solution:

On the day of the experiment, thaw an aliquot of the stock solution.

Prepare fresh serial dilutions from the stock solution using the appropriate cell culture

medium. Ensure the final concentration of DMSO in the culture medium is consistent

across all conditions and typically does not exceed 0.1% (v/v) to avoid solvent-induced

toxicity.

Protocol 2: Cell Proliferation (MTT) Assay
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This protocol assesses the effect of (R)-I-BET762 carboxylic acid on the proliferation of

cancer cell lines.

Materials:

Cancer cell line of interest (e.g., MDA-MB-231, LNCaP)[4][6]

Complete cell culture medium

96-well flat-bottom plates

(R)-I-BET762 carboxylic acid working solutions

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-

5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

Compound Treatment: Prepare serial dilutions of the compound in complete medium at 2x

the final desired concentration. Remove the old medium from the wells and add 100 µL of

the diluted compound solutions. Include vehicle control wells (medium with the same final

DMSO concentration).

Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours).

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C

until purple formazan crystals are visible.

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each

well. Mix gently on an orbital shaker for 10-15 minutes to dissolve the crystals.
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Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a

dose-response curve to determine the IC₅₀ value.

Protocol 3: Western Blot Analysis for c-Myc and p27
This protocol is used to verify the mechanism of action by measuring changes in the protein

levels of downstream targets like c-Myc (downregulated) and p27 (upregulated).[4]
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1. Cell Culture & Treatment
(e.g., LNCaP cells + I-BET762)

2. Cell Lysis
(RIPA buffer + inhibitors)

3. Protein Quantification
(BCA Assay)
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6. Blocking
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Caption: Standard experimental workflow for Western Blot analysis.
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Materials:

Treated cells from culture plates

RIPA lysis buffer supplemented with protease and phosphatase inhibitors[6]

BCA protein assay kit[6]

SDS-PAGE gels and running buffer

Nitrocellulose or PVDF membranes

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or Odyssey blocking buffer)

Primary antibodies (e.g., anti-c-Myc, anti-p27, anti-β-actin)

HRP- or fluorescently-conjugated secondary antibodies

Chemiluminescent substrate or imaging system (e.g., LI-COR Odyssey)

Procedure:

Cell Lysis: After treatment with (R)-I-BET762 carboxylic acid for the desired time (e.g., 24-

72 hours), wash cells with ice-cold PBS and lyse them using supplemented RIPA buffer.[6]

Protein Quantification: Determine the protein concentration of each lysate using a BCA

protein assay to ensure equal loading.[6]

SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample and

separate them by size on an SDS-PAGE gel.

Transfer: Transfer the separated proteins from the gel to a nitrocellulose membrane.

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent

non-specific antibody binding.
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Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking

buffer) overnight at 4°C with gentle agitation. Use antibodies against c-Myc, p27, and a

loading control like β-actin.

Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered

saline with 0.1% Tween-20).

Secondary Antibody: Incubate with the appropriate secondary antibody for 1 hour at room

temperature.

Detection: After final washes, detect the protein bands using a suitable detection method.

Analysis: Quantify the band intensities relative to the loading control to determine the change

in protein expression.

Application Note: Use in PROTAC Development
The carboxylic acid moiety of (R)-I-BET762 carboxylic acid serves as a crucial chemical

handle for its conjugation to an E3 ubiquitin ligase ligand via a linker, forming a BET-targeting

PROTAC. This application is a primary use case for this molecule in drug development.

PROTAC Synthesis

PROTAC Mechanism of Action
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(Binds BRD4) Linker

 Conjugated to BET-Targeting PROTAC
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Caption: Conceptual workflow for PROTAC synthesis and mechanism of action.

This workflow illustrates how (R)-I-BET762 carboxylic acid is a foundational component for

creating bifunctional molecules that, instead of just inhibiting, lead to the complete removal of

the target protein from the cell. Researchers can use standard chemical conjugation

techniques (e.g., amide bond formation) to attach a linker and an E3 ligase ligand to the

carboxylic acid group, enabling the development of novel therapeutics.[1][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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